

PKH67 Staining: Live vs. Fixed Cells - A Technical Support Resource

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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PKH67, a green fluorescent cell linker dye. It addresses common questions and troubleshooting scenarios, with a particular focus on the critical differences between staining live and fixed cells.

Frequently Asked Questions (FAQs)

Q1: Can I use PKH67 to stain cells that have already been fixed?

A1: The established and recommended protocol for PKH67 is for the staining of live cells. The dye's mechanism relies on the stable incorporation of its long aliphatic tails into the lipid regions of an intact and fluid cell membrane.^[1] Fixation, particularly with organic solvents, can compromise membrane integrity and extract lipids, which would likely interfere with efficient and stable PKH67 staining.^{[2][3]} While there is no standard protocol for staining pre-fixed cells, cells stained with PKH67 can be fixed after the staining procedure.

Q2: What is the recommended fixative to use after PKH67 staining?

A2: For subsequent analysis such as immunofluorescence or flow cytometry, cells stained with PKH67 can be fixed using 1-2% neutral buffered formaldehyde or 2% paraformaldehyde for approximately 15 minutes.^{[2][3][4]} It is crucial to avoid using organic solvents like methanol for fixation, as they will extract the lipophilic dye from the cell membrane.^{[2][3]}

Q3: How stable is the PKH67 fluorescence after fixation?

A3: Following fixation with formaldehyde, the fluorescence intensity of PKH67 is reported to be stable for at least 3 weeks when samples are protected from light.

Q4: What are the excitation and emission maxima for PKH67?

A4: PKH67 is a green fluorescent dye with a maximum excitation wavelength of 490 nm and a maximum emission wavelength of 502 nm.[\[2\]](#)[\[5\]](#)

Q5: Is PKH67 toxic to cells?

A5: PKH and CellVue™ fluorescent cell linker kits are designed for the fluorescent labeling of live cells over an extended period with no apparent toxic effects.[\[4\]](#) However, over-labeling of cells by using too high a dye concentration can lead to a loss of membrane integrity and reduced cell recovery.[\[2\]](#)[\[3\]](#)

Troubleshooting Guide

Even with established protocols, challenges can arise during the staining procedure. This guide addresses common issues and provides potential solutions.

Problem	Potential Cause	Recommended Solution	References
Low Staining Intensity	Serum was present during labeling.	Wash cells with serum-free medium before resuspending in Diluent C.	
Cell concentration was too high for the amount of dye used.	Reduce the cell concentration or increase the dye concentration.		
Dye aggregated before adding to cells.	Prepare the 2x dye working stock immediately before use.		
Salt content of the labeling solution was too high.	Aspirate as much supernatant as possible from the washed cell pellet before resuspending in Diluent C.		
Heterogeneous (uneven) Staining	Adherent cells were not completely dispersed.	Use enzymatic (e.g., trypsin) or mechanical methods to create a single-cell suspension.	
Dye was added directly to the cell pellet.	Always add the cell suspension to the dye solution, not the other way around.		

Inefficient mixing of cells and dye.	Use a pipette for rapid addition and mixing; avoid slower methods like serological pipettes or vortexing.	[6]
High Cell Death/Low Viability	Dye concentration was too high.	Reduce the dye concentration to avoid over-labeling.
Cells were exposed to the dye for too long.	Limit the staining time to 1-5 minutes before stopping the reaction with serum or protein.	
Cells were left in Diluent C for an extended period.	Minimize the time cells are in Diluent C as it lacks physiologic salts.	[6]
Cell Clumping	Poor cell viability in the initial sample.	Consider using DNase to treat the cell suspension before staining.
Incomplete dispersion of adherent cells.	Ensure a single-cell suspension is achieved before staining.	

Experimental Protocols

Protocol 1: General Membrane Labeling of Live Cells with PKH67

This protocol is a standard procedure for labeling a single-cell suspension.

Materials:

- PKH67 Fluorescent Cell Linker Kit (includes PKH67 dye in ethanol and Diluent C)
- Complete cell culture medium (with serum)
- Serum-free cell culture medium
- Polypropylene conical tubes
- Centrifuge

Procedure:

- Cell Preparation:
 - Start with a single-cell suspension of 2×10^7 cells in a polypropylene conical tube.
 - Wash the cells once with serum-free medium to remove any residual serum proteins.
 - Centrifuge the cells at $400 \times g$ for 5 minutes to form a loose pellet.
 - Carefully aspirate the supernatant, leaving no more than 25 μL .
- Staining Solution Preparation (Perform immediately before use):
 - Prepare a 2x cell suspension by resuspending the cell pellet in 250 μL of Diluent C. Pipette gently to ensure complete dispersion.
 - In a separate polypropylene tube, prepare a 2x dye solution by adding 1 μL of the PKH67 ethanolic dye solution to 250 μL of Diluent C and mix well. This creates a 4 μM solution.
- Staining:
 - Rapidly add the 250 μL of 2x cell suspension to the 250 μL of 2x dye solution.
 - Immediately and thoroughly mix the sample by pipetting. The final concentrations will be 1×10^7 cells/mL and 2 μM PKH67.
 - Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.

- Stopping the Reaction:
 - Stop the staining process by adding 500 μ L of serum (e.g., FBS) or a 1% BSA solution and incubate for 1 minute. This binds the excess unbound dye.
- Washing:
 - Dilute the sample with an equal volume of complete medium.
 - Centrifuge the cells at 400 x g for 10 minutes.
 - Carefully remove the supernatant and resuspend the cell pellet in 10 mL of complete medium.
 - Transfer the suspension to a fresh sterile polypropylene tube and wash the cell pellet two more times with 10 mL of complete medium each time to ensure complete removal of unbound dye.
- Final Resuspension:
 - After the final wash, resuspend the cell pellet in an appropriate volume of complete medium for your downstream application.

Protocol 2: Fixation of PKH67-Stained Cells

Materials:

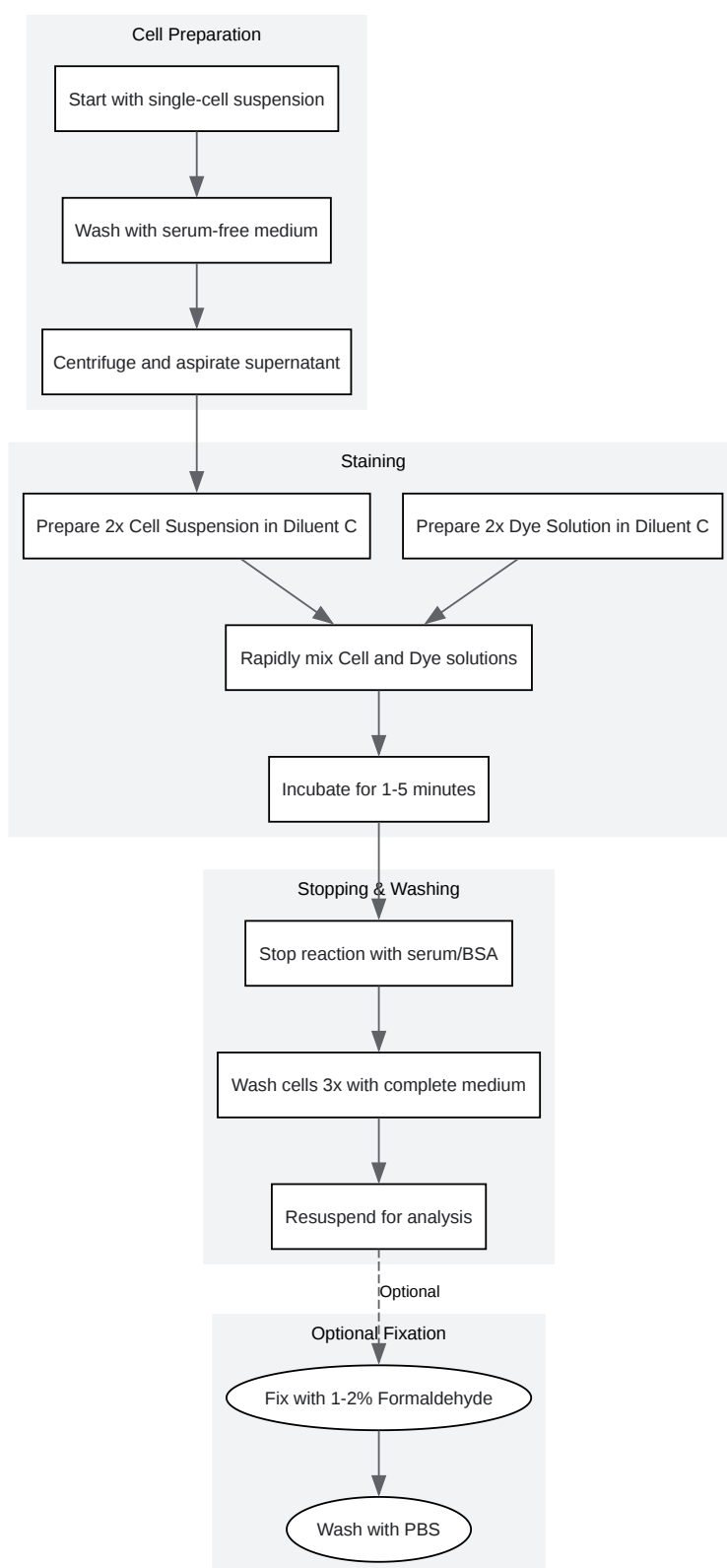
- PKH67-stained cells (from Protocol 1)
- Phosphate-Buffered Saline (PBS)
- 1-2% Neutral Buffered Formaldehyde or 2% Paraformaldehyde in PBS
- Centrifuge

Procedure:

- Washing:

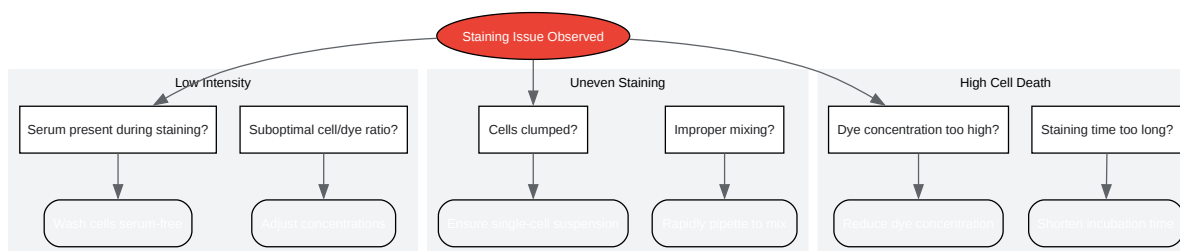
- Wash the PKH67-stained cells once with PBS.
- Centrifuge and discard the supernatant.
- Fixation:
 - Resuspend the cell pellet in the desired volume of 1-2% formaldehyde or 2% paraformaldehyde solution.
 - Incubate for 15 minutes at room temperature.
- Final Washing:
 - Wash the fixed cells two to three times with PBS to remove the fixative.
 - Resuspend the cells in the appropriate buffer for your analysis (e.g., flow cytometry staining buffer, PBS for microscopy).

Visualized Workflows and Logic



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Caption: Workflow for PKH67 staining of live cells followed by optional fixation.



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Caption: Troubleshooting logic for common issues encountered during PKH67 staining.

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